Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- is a chemical compound with significant interest in both organic chemistry and medicinal research. It serves as a building block for synthesizing more complex organic molecules and is studied for its potential biological activities. The compound is classified under the category of benzoxazines, which are known for their diverse chemical properties and applications.
Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- falls under the classification of:
The synthesis of Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- can be achieved through various methods:
The general procedure includes:
The molecular structure of Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- can be represented using various structural notations:
| Property | Data |
|---|---|
| IUPAC Name | N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide |
| InChI | InChI=1S/C16H12N2O3/c1-10(19)17... |
| InChI Key | SOTQWBOGQWEBPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
| Solubility | 0.5 µg/mL (at pH 7.4) |
The compound features a benzoxazine core structure which contributes to its chemical reactivity and biological activity.
Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- can undergo several types of chemical reactions:
Typical reagents used include:
Reactions are performed under controlled temperatures to optimize yields.
The mechanism of action for Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- involves its interaction with specific molecular targets within biological systems. The compound may interact with enzymes and receptors, leading to various biochemical effects that are context-dependent.
Research indicates that it may exhibit potential therapeutic properties, particularly in drug development contexts.
Key physical properties include:
Relevant chemical properties include:
Data from solubility tests indicate that it has limited solubility in aqueous solutions (0.5 µg/mL at pH 7.4), which may affect its bioavailability in biological systems.
Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- has several scientific applications:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7